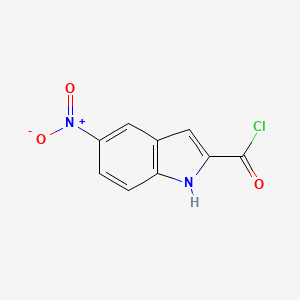

5-Nitroindole-2-carbonyl chloride

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole ring system is a fundamental structural motif that is widely distributed in nature and is a cornerstone of modern drug discovery and organic synthesis. mdpi.com Considered a "privileged structure" in medicinal chemistry, the indole scaffold is present in numerous natural products, pharmaceuticals, and agrochemicals. organic-chemistry.orgresearchgate.net Its prevalence stems from its ability to mimic the structure of tryptophan and to interact with a wide range of biological targets. researchgate.net

The structural versatility of the indole core allows for functionalization at multiple positions, enabling chemists to create large libraries of compounds with diverse pharmacological activities. mdpi.comorganic-chemistry.org Many indole-containing compounds have gained recognition for their therapeutic potential, including applications as anti-inflammatory, anti-cancer, and anti-HIV agents. researchgate.net The development of efficient synthetic methods to access functionalized indoles remains an active and important area of chemical research. organic-chemistry.org

Overview of Nitroindole Derivatives as Key Intermediates

Within the broad family of indole derivatives, nitroindoles are particularly significant as key synthetic intermediates. nih.govnih.gov The nitro group is a strong electron-withdrawing group that can influence the reactivity of the indole ring and serve as a handle for further chemical transformations. wikipedia.org For instance, the nitro group can be reduced to an amino group, providing a route to a different class of functionalized indoles. evitachem.com

Substituted 5-nitroindoles, in particular, have been investigated for their potential in developing new therapeutic agents. nih.gov Research has shown that derivatives synthesized from 5-nitroindole (B16589) scaffolds can act as G-quadruplex binders, which are of interest in the development of anticancer drugs. nih.gov The presence of a nitro group at the 5-position of the indole core has been identified as a critical feature for this binding activity. nih.gov Furthermore, nitroindoles serve as essential building blocks for the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-b]indoles. nih.govresearchgate.net The synthesis of nitroindoles itself is a topic of ongoing research, with efforts focused on developing greener and more efficient methods that avoid harsh acidic conditions. nih.govresearchgate.net

Role of Acyl Chlorides in Functional Group Interconversions within Indole Chemistry

Acyl chlorides are among the most reactive derivatives of carboxylic acids and serve as powerful reagents for functional group interconversions. libretexts.orglibretexts.org In the context of indole chemistry, the acyl chloride group, such as the one found in 5-nitroindole-2-carbonyl chloride, is a highly electrophilic center. evitachem.com This reactivity allows it to readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. evitachem.comlibretexts.org

This capability is crucial for synthetic chemists, as it provides a straightforward method to convert the acyl chloride into other functional groups like esters (by reacting with alcohols), amides (by reacting with amines), and even back to the carboxylic acid (through hydrolysis). evitachem.comlibretexts.org The selective N-acylation of indoles often requires the use of highly reactive acylating agents like acyl chlorides. nih.govnih.gov Therefore, a compound like this compound acts as a versatile intermediate, enabling the attachment of the 5-nitroindole-2-carbonyl moiety to various other molecules, thereby facilitating the synthesis of diverse and complex target compounds. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-9(13)8-4-5-3-6(12(14)15)1-2-7(5)11-8/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCBIURSLMGZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitroindole 2 Carbonyl Chloride and Its Precursors

Classical and Conventional Synthetic Routes to 5-Nitroindole-2-carboxylic Acid Precursors

The formation of the 5-nitroindole-2-carboxylic acid scaffold is foundational. Classical methods, which have been refined over decades, remain pivotal in accessing this crucial precursor.

Fischer Indole (B1671886) Synthesis in the Preparation of 5-Nitroindole-2-carboxylates

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the creation of indole rings. masterorganicchemistry.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or an aldehyde. masterorganicchemistry.com

A specific application of this method is the synthesis of 5-nitroindole-2-carboxylic acid. The process commences with the condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate (B1213749) to yield the corresponding hydrazone. This intermediate then undergoes a cyclization reaction, a key step in the Fischer indole synthesis, in a benzene-based solvent with polyphosphoric acid acting as the catalyst. This cyclization affords ethyl 5-nitroindole-2-carboxylate. Subsequent alkaline hydrolysis of the ester, followed by acidification, yields the target 5-nitroindole-2-carboxylic acid with high purity and a reported yield of over 70% for the cyclization step. google.com

Table 1: Key Steps in Fischer Indole Synthesis of 5-Nitroindole-2-carboxylic Acid

| Step | Reactants | Catalyst/Solvent | Product |

|---|---|---|---|

| 1. Hydrazone Formation | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Aqueous/Ethanolic solution | Ethyl pyruvate-4-nitrophenylhydrazone |

| 2. Cyclization | Ethyl pyruvate-4-nitrophenylhydrazone | Polyphosphoric acid / Toluene | Ethyl 5-nitroindole-2-carboxylate |

A newer approach utilizes β-nitroacrylates as an alternative to α-ketoesters in the Fischer indole synthesis, providing a sustainable route to various indole-2-carboxylates. nih.govresearchgate.net

Conversion Strategies from 5-Nitroisatin (B147319) to the 5-Nitroindole (B16589) Nucleus

An alternative pathway to the 5-nitroindole core begins with 5-nitroisatin (also known as 5-nitro-1H-indole-2,3-dione). nih.govevitachem.com Direct reduction of 5-nitroisatin can produce 5-nitroindole, though yields can be modest. commonorganicchemistry.com A more efficient method involves the use of a mixed borohydride (B1222165) reducing agent. Specifically, the combination of zirconium(IV) chloride (ZrCl₄) and sodium borohydride (NaBH₄) in dimethoxyethane (DME) provides a rapid and direct conversion of N-alkyl-5-nitroisatin to the corresponding N-alkyl-5-nitroindole nucleus. commonorganicchemistry.comlibretexts.org This system has shown superiority over other reducing agents like various borane (B79455) derivatives. commonorganicchemistry.comlibretexts.org

Alkylation of Nitrogen in Nitroindole Systems as a Precursor Step

In many synthetic schemes, the modification of the indole nitrogen is a critical step. The alkylation of the nitrogen atom in nitroindole systems serves as an important precursor step for creating diverse derivatives. While direct N-alkylation can be challenging due to competing reactions at the C-3 position, various methods have been developed. researchgate.net

For base-labile substrates like isatins, a useful procedure for N-alkylation employs copper(I) carbonate. libretexts.org For other indole systems, traditional approaches often require the formation of an indole anion with a strong base followed by reaction with an alkylating agent. prepchem.com More recent protocols have explored catalytic methods. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) can be used as a base for the catalytic alkylation of the indole nitrogen under mild conditions. prepchem.com An unprecedented N-alkylation of 3-nitroindoles has also been developed using para-quinone methides with potassium carbonate as the base, showcasing the versatility of N-centered nucleophilicity in these systems. chemicalbook.com

Direct Synthesis of 5-Nitroindole-2-carbonyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial final step in generating the title compound.

Carboxylic Acid Chlorination Protocols Utilizing Thionyl Chloride

The most common and effective method for converting carboxylic acids to their corresponding acyl chlorides is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.combeilstein-journals.org This transformation is applicable to a wide range of carboxylic acids, including heterocyclic ones. researchgate.netopenmedicinalchemistryjournal.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. beilstein-journals.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. masterorganicchemistry.com

The synthesis of this compound is achieved by reacting 5-nitroindole-2-carboxylic acid with thionyl chloride. libretexts.org Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. commonorganicchemistry.com The resulting acyl chloride is highly reactive and is typically used in subsequent reactions without extensive purification.

Table 2: General Reaction for Acid Chloride Formation

| Substrate | Reagent | Typical Conditions | Product |

|---|

Advanced and Green Synthetic Approaches Relevant to Indole-2-carbonyl Chloride Derivatives

Modern synthetic chemistry emphasizes the development of more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Several advanced strategies are relevant to the synthesis of indole-2-carbonyl chloride derivatives. Carbonylative synthesis, which introduces a carbonyl group using carbon monoxide or its surrogates, represents a powerful method. Palladium-catalyzed carbonylative cyclization of o-nitrostyrene compounds offers a route to the indole nucleus under milder conditions than some traditional methods. nih.gov

Green approaches often involve the use of microwave irradiation, which can significantly reduce reaction times and improve yields. The Fischer indole synthesis, for example, can be performed under microwave conditions to rapidly produce indole derivatives. The use of water as a solvent and the development of reusable catalysts, such as cellulose (B213188) sulfuric acid, are other hallmarks of green chemistry applied to indole synthesis. Furthermore, palladium-catalyzed aerobic amination of aryl C-H bonds presents a modern strategy for constructing indole-2-carboxylates from readily available starting materials. google.com These innovative methods highlight the ongoing evolution of synthetic strategies toward more environmentally benign and efficient production of complex molecules like this compound and its derivatives.

Catalytic Systems for Indole Core Formation

The construction of the indole nucleus is a cornerstone of synthesizing a vast array of biologically active molecules. bohrium.comresearchgate.net Transition metal catalysis, in particular, has emerged as a powerful tool for the efficient synthesis of indoles from readily available starting materials under milder conditions compared to classical methods. researchgate.net

Copper-catalyzed annulations have been a significant area of advancement for indole synthesis. bohrium.com These methods often utilize various nitrogen-containing substrates and proceed through mechanisms involving coordination, cyclization, and reduction. bohrium.com The versatility of copper catalysis allows for the formation of diverse indole structures. bohrium.com

Rhodium catalysis also plays a role in the construction of the indole core through annulation reactions. researchgate.net Furthermore, other transition metals such as ruthenium, gold, cobalt, and zinc have been employed in catalytic systems for indole synthesis, each offering distinct advantages in terms of efficiency and substrate scope. researchgate.net

A notable strategy involves the use of solid acid catalysts. For example, the reaction of indole-3-carboxaldehydes with anthranilamide in the presence of a solid acid catalyst can lead to the formation of deformylated indole products. chemicalbook.com

Microwave-Assisted and Solvent-Free Reaction Conditions

Modern synthetic methodologies increasingly focus on sustainable practices, including the use of microwave irradiation and solvent-free conditions to accelerate reactions, improve yields, and reduce environmental impact. While specific examples for the direct synthesis of this compound under these conditions are not extensively detailed in the provided context, the principles are widely applied in indole synthesis.

Microwave-assisted organic synthesis (MAOS) has been shown to be effective in various heterocyclic transformations, often leading to shorter reaction times and cleaner reaction profiles. The application of microwave energy can be particularly advantageous in cyclization and coupling reactions leading to the indole core.

Solvent-free reactions, or solid-state reactions, offer significant green chemistry benefits by eliminating the need for potentially hazardous solvents. These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

Multicomponent Reaction (MCR) Strategies for Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgrsc.orgrsc.org The indole scaffold is a frequent target and participant in MCRs, leading to a diverse array of complex, fused heterocyclic systems. rsc.orgrsc.orgrsc.orgresearchgate.net

One prominent MCR is the Ugi reaction, which has been employed to create indole-based macrocycles. beilstein-journals.org This approach offers a rapid, one-pot synthesis with good yields and the ability to generate high molecular complexity. beilstein-journals.org Another strategy involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in a two-step process involving an Ugi MCR followed by an acid-induced cyclization to furnish the indole core. rsc.org

MCRs can also be designed to construct indole-fused heterocycles. For instance, a one-pot process starting with a multicomponent reaction of cyclohexanone, a primary amine, and N-tosyl-3-nitroindole, followed by an oxidation step, can afford indolo[3,2-b]indoles. researchgate.net The versatility of MCRs allows for the modular assembly of complex structures, including the functionalization of the indole ring at various positions. rsc.org

The following table provides examples of MCRs involving indole derivatives:

| MCR Type | Reactants | Product Type | Catalyst/Conditions |

| Ugi Macrocyclization | α,ω-Amino acids, Indole-3-carboxaldehyde derivatives | Indole-based macrocycles | One-pot |

| Ugi/Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Indole derivatives | Acid-induced cyclization |

| MCR/Oxidation | Cyclohexanone, Primary amine, N-Tosyl-3-nitroindole | Indolo[3,2-b]indoles | One-pot, oxidation step |

| Mannich-like MCR | Indoles, Formaldehyde, Amino hydrochlorides | Indole-fused oxadiazepines | THF, 45-60 °C |

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of the indole ring system through a variety of cyclization and coupling strategies. mdpi.comacs.orgacs.orgacs.org These methods offer high efficiency and functional group tolerance. mdpi.com

A significant advancement in indole synthesis is the palladium-catalyzed intramolecular cyclization of o-alkynyltrifluoroacetanilides, which can be followed by isocyanide insertion to produce 2-substituted 1H-indole-3-carboxamides. nih.gov This reaction proceeds under mild conditions using oxygen from the air as the oxidant. nih.gov

Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate provides another route to indoles. mdpi.com The catalyst for this transformation is typically an in situ formed complex of palladium with a ligand such as 1,10-phenanthroline. mdpi.com Similarly, double palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been used to synthesize pyrrolo[3,2-g]indoles. nih.gov

The Fischer indole synthesis has also been adapted to include a palladium-catalyzed step. acs.orgorganic-chemistry.org This involves the palladium-catalyzed coupling of aryl bromides with benzophenone (B1666685) hydrazones to form N-aryl hydrazones, which are precursors for the Fischer indolization. organic-chemistry.org This approach expands the scope and practicality of the classical Fischer synthesis. organic-chemistry.org

Palladium-catalyzed annulation between iodoanilines and ketones is another effective method for constructing the indole framework. acs.org Furthermore, palladium catalysts are instrumental in cross-coupling reactions to functionalize the indole core, such as in the synthesis of 2-alkenyl indoles via the Heck reaction. mdpi.com

The following table summarizes key palladium-catalyzed reactions for indole synthesis:

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Cyclization/Isocyanide Insertion | o-Alkynyltrifluoroacetanilides, Isocyanides | PdCl₂ | 2-Substituted 1H-indole-3-carboxamides |

| Reductive Cyclization | β-Nitrostyrenes, Phenyl formate | Palladium/1,10-phenanthroline | Indoles |

| Fischer Indole Synthesis Entry | Aryl bromides, Benzophenone hydrazone, Ketones | Pd(OAc)₂/BINAP | Indoles |

| Annulation | Iodoanilines, Ketones | Palladium catalyst | Indoles |

| Double Reductive Cyclization | 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd(dba)₂-PPh₃ or Pd(OAc)₂-1,10-phen | 1H,8H-Pyrrolo[3,2-g]indoles |

Sustainable Media and Catalysts (e.g., Ionic Liquids, Water, Nanocatalysts)

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, with a focus on using sustainable media and novel catalytic systems. researchgate.netbeilstein-journals.orgrsc.orgacs.orgmdpi.com

Ionic liquids have emerged as environmentally benign reaction media for various organic transformations. In the context of indole synthesis, a silica-supported ionic liquid has been utilized as an efficient catalyst for the preparation of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives. rsc.org

Water, as the ultimate green solvent, is also a viable medium for certain indole syntheses. For example, the multicomponent reaction for the synthesis of specific indole derivatives has been successfully carried out in water using L-proline as a catalyst. rsc.org

Nanocatalysts represent a frontier in sustainable catalysis, offering high activity, selectivity, and recyclability. rsc.org The application of metallic nanoparticles as heterogeneous catalysts is a growing area in the synthesis of nitrogen-containing heterocycles, including indoles. rsc.org These nanocatalysts can be prepared through various methods, including biological synthesis, which further enhances their green credentials. mdpi.com While specific applications of nanocatalysts for the direct synthesis of this compound are still emerging, their potential for efficient and sustainable indole core formation is significant. rsc.org

Reactivity and Transformational Chemistry of 5 Nitroindole 2 Carbonyl Chloride

Electrophilic Characteristics of the Carbonyl Chloride Moiety

The carbonyl chloride group at the 2-position of the 5-nitroindole (B16589) scaffold is a potent electrophilic center. The carbon atom of the carbonyl group is double-bonded to an oxygen atom and single-bonded to a chlorine atom, both of which are highly electronegative. This electronic arrangement results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Furthermore, the presence of the electron-withdrawing nitro group at the 5-position of the indole (B1671886) ring exacerbates the electrophilicity of the carbonyl carbon. The nitro group pulls electron density from the aromatic system, which in turn withdraws electron density from the carbonyl group. This inductive effect further increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles. This heightened electrophilicity makes 5-Nitroindole-2-carbonyl chloride a valuable precursor for the synthesis of a wide array of indole derivatives. evitachem.com

Nucleophilic Acyl Substitution Reactions

The high reactivity of the carbonyl chloride moiety facilitates a variety of nucleophilic acyl substitution reactions. This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. libretexts.org

Formation of Amides and Esters

One of the most common transformations of this compound is its reaction with primary or secondary amines to form the corresponding 5-nitroindole-2-carboxamides. nih.gov Similarly, reaction with alcohols yields 5-nitroindole-2-carboxylates. These reactions are typically rapid and efficient, often proceeding at room temperature. libretexts.org The formation of these stable amide and ester linkages is a cornerstone of its utility in medicinal chemistry and materials science. For instance, various indole-2-carboxamides have been synthesized and evaluated for their potential as antiproliferative agents. mdpi.com

The synthesis of ethyl 5-nitro-1H-indole-2-carboxylate from 5-nitroindole-2-carboxylic acid (which can be formed from the hydrolysis of the corresponding carbonyl chloride) has been reported with high yields. nih.gov This esterification, followed by further functionalization, highlights the importance of these substitution reactions in building complex molecular architectures.

Reaction with Various Nucleophiles

Beyond simple amines and alcohols, this compound can react with a diverse range of nucleophiles, leading to a wide array of derivatives. The specific outcomes of these reactions are dictated by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product Type | Significance/Application |

| Primary Amines | Secondary Amides | Precursors for biologically active compounds. nih.gov |

| Secondary Amines | Tertiary Amides | Building blocks for complex molecular scaffolds. nih.gov |

| Alcohols | Esters | Intermediates in organic synthesis. nih.govthieme-connect.com |

| Water | Carboxylic Acid | Hydrolysis product, precursor for other derivatives. evitachem.com |

This table illustrates the versatility of this compound as a synthetic intermediate, enabling access to a broad chemical space.

Transformations Involving the Nitro Group

The nitro group at the 5-position is not merely a passive electronic modulator; it is an active participant in a range of chemical transformations, offering further avenues for molecular diversification.

Reductive Manipulations of Aromatic Nitro Functions

A key transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the indole ring, transforming a strongly electron-withdrawing group into a strongly electron-donating group. This, in turn, modifies the reactivity of the entire molecule. The resulting 5-aminoindole (B14826) derivatives are valuable intermediates in their own right.

Several methods are available for the reduction of aromatic nitro groups. acs.org Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. nih.gov Other reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron metal in acidic medium, can also be employed to achieve this transformation. mdpi.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Table of Reductive Agents for Nitro Group Conversion

| Reagent | Conditions | Product | Notes |

| H₂, Pd/C | Ethanol, Room Temperature | 5-Aminoindole derivative | Common and efficient method. nih.gov |

| SnCl₂/HCl | Heat | 5-Aminoindole derivative | Classic method for nitro group reduction. mdpi.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous solution, Heat | 5-Aminoindole derivative | Cost-effective and widely used. |

Transition-Metal-Catalyzed Denitrative Coupling Reactions

In recent years, the nitro group has been utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. eurekaselect.com This strategy offers a powerful alternative to traditional cross-coupling reactions that typically rely on halide leaving groups. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the position of the nitro group.

For instance, 5-nitroindole has been shown to participate in palladium-catalyzed denitrative Buchwald-Hartwig amination reactions. acs.org In these reactions, a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of the nitroarene with an amine, leading to the formation of a new C-N bond and expulsion of the nitro group. acs.org This methodology has been successfully applied to a range of nitroarenes, including 5-nitroindole, demonstrating its potential for the synthesis of complex arylamines. acs.org Similarly, denitrative C-O and C-C bond-forming reactions have been developed, further expanding the synthetic utility of nitroindoles. acs.orgeurekaselect.com The development of these reactions underscores the evolving role of the nitro group from a simple electronic modifier to a versatile functional handle for advanced molecular engineering. rsc.org

Carbon-Carbon Bond Forming Reactions

The indole scaffold is a ubiquitous motif in biologically active compounds and pharmaceuticals, making the development of methods for its functionalization a key focus in organic synthesis. nih.govnih.gov Carbon-carbon bond-forming reactions are particularly important for creating structural diversity and accessing complex molecular architectures.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Heck, Sonogashira) on Substituted Indoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been extensively applied to the functionalization of indoles. acs.orgthieme-connect.comnih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a widely used method for the arylation of indoles. acs.orgrsc.orgnih.gov This reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov It has been successfully employed for the synthesis of 2-substituted indoles and for the double arylation of the indole's benzenoid ring. acs.orgrsc.org A hydroboration/Suzuki-Miyaura sequence has also been developed to functionalize the C-3β position of vinyl indoles. nih.gov

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron reagent and organic halide/triflate | Palladium catalyst (e.g., Pd(PPh3)4) | Mild conditions, wide availability of reagents, used for C-2 and benzenoid ring functionalization. acs.orgrsc.orgnih.gov |

| Stille | Organotin reagent and organic halide/pseudohalide | Palladium catalyst | Versatile, but toxicity of tin compounds is a drawback. thieme-connect.comorganic-chemistry.org |

| Heck | Unsaturated halide/triflate and an alkene | Palladium catalyst | Forms a substituted alkene, can be performed under aqueous conditions. nih.govorganic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne and aryl/vinyl halide | Palladium catalyst and copper co-catalyst | Forms a C-C triple bond, can be used in one-pot syntheses of polysubstituted indoles. nih.govwikipedia.org |

This table summarizes key cross-coupling reactions for substituted indoles.

The Stille reaction utilizes organotin compounds as coupling partners and offers broad substrate scope. thieme-connect.comorganic-chemistry.orgwikipedia.orglibretexts.org It has been applied to the one-pot synthesis of 2,3-disubstituted indoles from N-acyl-2-iodoanilines and 1-(tributylstannyl)-allenes. thieme-connect.com A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction has been used for the diversification of indole-based substrates, including halo-tryptophans, under aqueous conditions. nih.gov The regioselectivity of the Heck reaction on indoles can be controlled by the choice of ligands. rsc.org Intramolecular Heck reactions of substituted bromoindoles have also been developed to synthesize fused indole systems. acs.org

The Sonogashira coupling reaction forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction has been utilized in microwave-assisted, one-pot, three-component syntheses of polysubstituted indoles. nih.gov It has also been applied in the synthesis of 2,3-disubstituted indoles from 2-bromoanilides. acs.orgacs.org

Selective C-H Activation and Functionalization Strategies

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. chim.itnih.gov For indoles, which possess multiple C-H bonds, achieving site-selectivity is a significant challenge. acs.orgnih.gov

The inherent reactivity of the indole ring often leads to functionalization at the C3 position. chim.it However, by employing directing groups and carefully designing catalyst systems, it is possible to achieve selective functionalization at other positions, including C2 and the less reactive C4-C7 positions on the benzene (B151609) core. chim.itacs.orgnih.gov For example, an amide group at the C3 position can act as a directing group, and by choosing the appropriate catalyst (e.g., Rh(I)/Ag(I) vs. Ir(III)/Ag(I)), it is possible to selectively achieve C-H functionalization at either the C4 or C2 position. nih.govchemrxiv.org Similarly, directing groups on the indole nitrogen can facilitate arylation at the C7 and C6 positions. acs.orgnih.gov

Cross-dehydrogenative coupling (CDC) reactions, which form a C-C bond by oxidizing two C-H bonds, are a powerful tool for indole functionalization. chim.itnih.gov These reactions have been used to construct a variety of C-C and C-X bonds on the indole framework. chim.it Borane-catalyzed dehydrogenative C-C bond formation between indoles and N-tosylhydrazones has also been reported. researchgate.net

Coordination Chemistry of Indole-2-carbonyl Chlorides with Transition Metals

The indole nucleus and its derivatives can act as ligands, coordinating with transition metals through various modes. mdpi.com The coordination can involve the nitrogen atom of the pyrrole (B145914) ring, the π-system of the indole ring, or functional groups attached to the ring. mdpi.com The coordination chemistry of indole-2-carboxylic acid, a close relative of indole-2-carbonyl chloride, has been explored. For instance, ruthenium complexes have been shown to catalyze the addition of indole-2-carboxylic acid to alkynes. mdpi.com

The carbonyl chloride group in indole-2-carbonyl chlorides adds another potential coordination site. Transition metal complexes can interact with the carbonyl oxygen, potentially influencing the reactivity of the carbonyl group. nih.gov The study of group 6 metal carbonyl complexes with spiro-indole derivatives has shown that the indole moiety can coordinate to the metal center. researchgate.net For example, molybdenum and tungsten carbonyls form complexes where the indole derivative acts as a ligand. researchgate.net The interaction of indole derivatives with transition metals is fundamental to the catalytic cycles of the cross-coupling and C-H activation reactions discussed previously, where the indole substrate coordinates to the metal center before undergoing further transformations. mdpi.com

Derivatization Strategies and Advanced Synthetic Applications

Utility as a Versatile Synthetic Building Block in Organic Synthesis

5-Nitroindole-2-carbonyl chloride serves as a pivotal building block for introducing the 5-nitroindole-2-carboxamide or ester moiety into various molecular scaffolds. The high reactivity of the acyl chloride functional group allows for efficient derivatization through nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility, enabling chemists to readily couple it with a wide array of nucleophiles, such as amines and alcohols, to forge new amide and ester bonds, respectively. asm.org

This straightforward reactivity makes it an intermediate of choice for creating more complex indole-based structures with functionalities tailored for specific applications in areas like drug design. asm.org The synthetic process to obtain the carbonyl chloride itself typically involves the nitration of an indole (B1671886) derivative to introduce the nitro group at the 5-position, followed by the installation of the carbonyl chloride at the 2-position using a chlorinating agent like thionyl chloride or oxalyl chloride. asm.org

The table below summarizes the primary synthetic transformations involving this compound.

| Reaction Type | Nucleophile | Resulting Functional Group | Product Class |

| Acylation | Primary/Secondary Amines (R-NH2, R2NH) | Amide | 5-Nitroindole-2-carboxamides |

| Esterification | Alcohols (R-OH) | Ester | 5-Nitroindole-2-carboxylates |

| Hydrolysis | Water (H2O) | Carboxylic Acid | 5-Nitroindole-2-carboxylic acid |

This table illustrates the fundamental reactivity of this compound as a versatile acylating agent in organic synthesis.

Construction of Complex Heterocyclic Frameworks

The 5-nitroindole (B16589) scaffold is a key component in various complex molecular architectures. The carbonyl chloride derivative provides a direct handle for covalently linking this scaffold to other heterocyclic systems, paving the way for novel and intricate structures.

While direct, intramolecular cyclization reactions starting from this compound to form fused polycyclic systems are not extensively detailed in the provided literature, its role as a key precursor in multi-step syntheses of complex, multi-ring systems is established. A notable example is its utility in the synthesis of precursors for advanced molecules like the HIV non-catalytic site integrase inhibitor (NCINI), BI-224436. asm.orgthieme-connect.comacs.org The synthesis of this complex, tricyclic quinolone-containing structure, while not a direct fusion, highlights how the indole core is incorporated into larger, biologically active polycyclic frameworks. thieme-connect.com The synthesis of such molecules often involves intricate, multi-component strategies where the indole moiety is a crucial element. thieme-connect.comgoogle.com

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. The conjugation of the 5-nitroindole moiety to such scaffolds is a strategy in drug discovery to create novel compounds with enhanced or new biological activities. However, the specific conjugation of this compound with rhodanine (B49660) derivatives is not a well-documented application within the reviewed scientific literature.

Precursor in Drug Design and Bioactive Molecule Synthesis

The most significant application of this compound is in medicinal chemistry, where it functions as a crucial precursor for a variety of bioactive molecules. asm.org The 5-nitroindole core is a recognized pharmacophore in several classes of therapeutic agents. Its derivatives have shown promise in targeting a range of diseases, from viral infections to cancer. asm.orgnorthwestern.edu

Research has demonstrated that the 5-nitroindole scaffold is integral to compounds designed to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells. northwestern.edu Furthermore, the scaffold is central to the development of a novel class of HIV-1 inhibitors. Specifically, it is a key component of non-catalytic site integrase inhibitors (NCINIs), such as BI-224436, which act via an allosteric mechanism distinct from traditional integrase strand transfer inhibitors. asm.orgacs.orgnih.gov Patents also describe 5-nitroindole-2-carboxamide derivatives with potential anti-inflammatory activity and as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis. google.comgoogle.com

The table below details some of the key applications of this compound in the synthesis of bioactive molecules.

| Target/Application Area | Resulting Compound Class | Reported Biological Activity/Mechanism |

| HIV-1 Integrase | Non-Catalytic Site Integrase Inhibitors (NCINIs) (e.g., BI-224436) | Allosteric inhibition of HIV-1 integrase, effective against resistant strains. asm.orgacs.orgnih.gov |

| Cancer (c-Myc oncogene) | Pyrrolidine-substituted 5-nitroindoles | Binds to c-Myc promoter G-quadruplex, downregulates c-Myc expression, induces cell-cycle arrest. northwestern.edu |

| Inflammation | Indole-2-carboxamide derivatives | Potential anti-inflammatory agents. google.com |

| Viral/Fungal Infections | Dihydroorotate Dehydrogenase (DHODH) Inhibitors | Inhibition of pyrimidine biosynthesis by targeting DHODH. google.com |

This interactive table summarizes the diverse roles of this compound as a precursor in the development of various classes of therapeutic agents.

Advanced Characterization and Computational Studies in 5 Nitroindole 2 Carbonyl Chloride Research

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations in Mechanistic Investigations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules over time, providing deep mechanistic insights that are often inaccessible through experimental methods alone. unimib.it For derivatives of 5-nitroindole (B16589), MD simulations are instrumental in elucidating their interaction mechanisms with biological macromolecules, such as proteins and nucleic acids.

While specific MD simulation studies on 5-Nitroindole-2-carbonyl chloride are not extensively documented in public literature, the application of this technique to closely related 5-nitroindole derivatives provides a clear indication of its utility. For instance, in the study of 5-nitroindole derivatives as binders of c-Myc G-quadruplex DNA, MD simulations can reveal the stability of the ligand-DNA complex, the specific binding modes, and the conformational changes induced in both the ligand and the DNA upon binding. nih.govnih.gov These simulations can track the trajectories of individual atoms, allowing researchers to observe key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity and specificity. nih.gov

Mechanistic insights gained from MD simulations of nitroaromatic compounds, a class to which this compound belongs, also shed light on their behavior in biological systems. consensus.appresearchgate.net These simulations can help understand how the nitro group influences the electronic properties of the molecule and its interactions with the surrounding environment, including solvent molecules and target receptors. acs.org For example, MD simulations can be employed to study the reduction of the nitro group, a common metabolic pathway for nitroaromatic compounds, and to investigate the stability of the resulting intermediates.

The key parameters often analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding mode. frontiersin.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand, highlighting regions that are crucial for the interaction. frontiersin.org

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the target, which are critical for binding affinity.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To estimate the strength of the interaction between the ligand and the target protein. nih.gov

These computational studies are invaluable for understanding the molecular basis of action of 5-nitroindole derivatives and for guiding the design of new compounds with improved therapeutic properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to screen for potential drug candidates by predicting their binding affinity and mode to a target protein. For derivatives of this compound, molecular docking studies are essential for identifying potential biological targets and for understanding the key interactions that govern their binding.

Studies on related indole (B1671886) derivatives have demonstrated the utility of molecular docking in identifying potent inhibitors for various protein targets. For example, in the development of anti-cancer agents, docking studies of indole-2-carboxamide derivatives have been used to predict their binding to the active sites of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). nih.govrsc.org These studies often reveal the importance of the indole scaffold in forming key interactions with the protein.

The 5-nitro group in this compound is expected to play a significant role in its binding to target proteins. The nitro group can act as a hydrogen bond acceptor and can also participate in electrostatic interactions, thereby enhancing the binding affinity. nih.govnih.gov The carbonyl chloride group is highly reactive and would likely be derivatized to a more stable functional group, such as an amide or an ester, in the final drug molecule. Docking studies would then be performed on these derivatives to predict their interactions.

A hypothetical molecular docking study of a 5-nitroindole-2-carboxamide derivative with a target kinase could reveal the following interactions:

| Interacting Residue (Target Protein) | Type of Interaction with Ligand |

| Cysteine | Hydrogen Bond with indole N-H |

| Leucine | Hydrophobic Interaction with indole ring |

| Valine | Hydrophobic Interaction with indole ring |

| Aspartate | Hydrogen Bond with amide N-H |

| Lysine | Electrostatic Interaction with nitro group |

This table is a representative example based on docking studies of similar indole derivatives.

Such detailed interaction maps are crucial for understanding the binding mechanism and for designing modifications to the ligand to improve its potency and selectivity. For instance, if a docking study reveals a vacant hydrophobic pocket near the ligand, a medicinal chemist could design a new derivative with a bulky hydrophobic group at that position to enhance the binding affinity.

Structure-Activity Relationship (SAR) Studies from a Synthetic Design Perspective

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, which serves as a starting material, SAR studies on its derivatives are crucial for optimizing their therapeutic potential. consensus.appnih.gov

The general approach involves synthesizing a series of analogs where specific parts of the molecule are systematically modified, and then evaluating the biological activity of these analogs. By comparing the activities of the different analogs, researchers can deduce which structural features are important for activity.

A study on 5-nitroindole derivatives as c-Myc G-quadruplex binders provides excellent insights into the SAR of this scaffold. nih.govnih.gov The study explored how modifications at different positions of the 5-nitroindole core affect the binding affinity and anticancer activity.

| Compound/Modification | Key Structural Feature | Biological Activity (e.g., IC50) | SAR Interpretation |

| Lead Compound | 5-nitroindole scaffold | Moderate | The 5-nitroindole core is a good starting point for optimization. |

| Analog 1 | Addition of a pyrrolidine (B122466) ring at the 2-position | Improved | The pyrrolidine ring likely enhances binding through additional interactions. |

| Analog 2 | N-methylation of the indole ring | Decreased | The indole N-H may be crucial for hydrogen bonding with the target. |

| Analog 3 | Replacement of the nitro group with an amino group | Variable | The electronic nature of the substituent at the 5-position is important for activity. |

| Analog 4 | Introduction of a flexible linker between the indole and a side chain | Increased | An optimal linker length can position the side chain for favorable interactions. |

This table is a representative example based on published SAR studies of 5-nitroindole derivatives. nih.govnih.gov

From a synthetic design perspective, this compound is a versatile starting material for generating a library of derivatives for SAR studies. The reactive carbonyl chloride group can be easily converted into a wide range of amides, esters, and other functional groups. This allows for the systematic exploration of the chemical space around the 2-position of the indole ring.

Key SAR insights from studies on indole-2-carboxamides include:

The indole N-H: Often acts as a hydrogen bond donor and is crucial for activity. nih.gov

The substituent at the 5-position: The nature of this substituent (e.g., nitro, bromo, methoxy) can significantly influence binding affinity and selectivity. nih.gov

The amide group at the 2-position: The substituents on the amide nitrogen can be varied to probe different regions of the target protein's binding pocket. nih.gov

By combining the insights from MD simulations, molecular docking, and SAR studies, researchers can rationally design and synthesize novel compounds derived from this compound with improved efficacy and safety profiles for various therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.